molecular formula C21H27N3O3 B5079669 5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide

5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5079669
M. Wt: 369.5 g/mol
InChI Key: LGQISJPQNCPQAN-UHFFFAOYSA-N
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Description

5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a morpholine ring, a phenylcyclopentyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the phenylcyclopentyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.

Scientific Research Applications

5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide include:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20(19-14-18(27-23-19)15-24-10-12-26-13-11-24)22-16-21(8-4-5-9-21)17-6-2-1-3-7-17/h1-3,6-7,14H,4-5,8-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQISJPQNCPQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NOC(=C2)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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